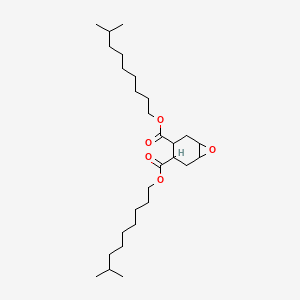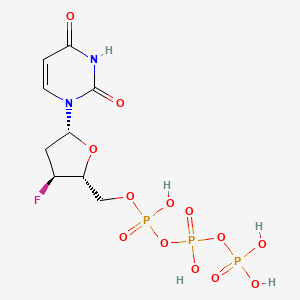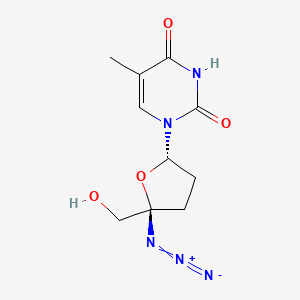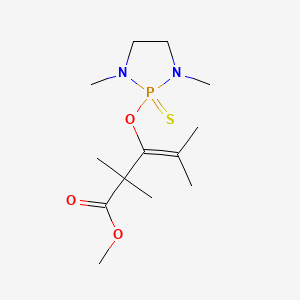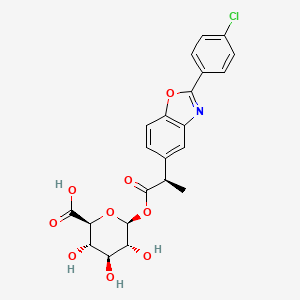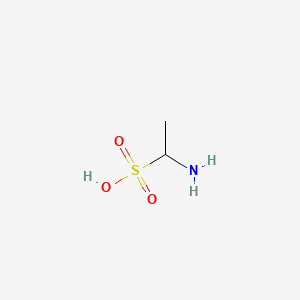![molecular formula C13H9ClO4S B12792704 4-[(4-Chlorophenyl)sulfonyl]benzoic acid CAS No. 37940-65-1](/img/structure/B12792704.png)
4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)sulfonyl]benzoic acid is an organic compound with the molecular formula C13H9ClO4S. It is characterized by the presence of a chlorophenyl group attached to a sulfonyl group, which is further connected to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid typically involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in the presence of acetic anhydride and acetic acid at room temperature . This reaction yields 4-(Chlorosulfonyl)benzoic acid, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)sulfonyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical intermediates and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s lipophilic character enhances its ability to penetrate cell membranes, further contributing to its biological effects .
Comparación Con Compuestos Similares
4-[(4-Chlorophenyl)sulfonyl]benzoic acid can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfonyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine, exhibiting different reactivity and biological activity.
4-[(4-Methylphenyl)sulfonyl]benzoic acid: Contains a methyl group, leading to variations in chemical and physical properties.
4-[(4-Nitrophenyl)sulfonyl]benzoic acid:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
37940-65-1 |
|---|---|
Fórmula molecular |
C13H9ClO4S |
Peso molecular |
296.73 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) |
Clave InChI |
MIVYLPYNSKNBPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
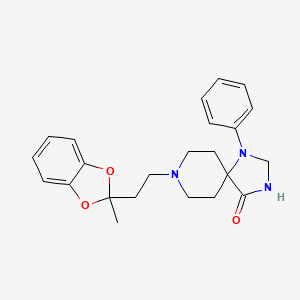
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)

